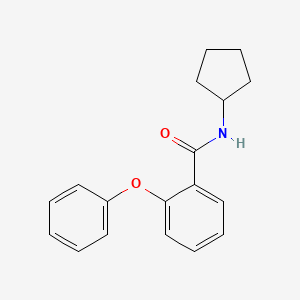

N-cyclopentyl-2-phenoxybenzamide

Description

Properties

IUPAC Name |

N-cyclopentyl-2-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c20-18(19-14-8-4-5-9-14)16-12-6-7-13-17(16)21-15-10-2-1-3-11-15/h1-3,6-7,10-14H,4-5,8-9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGWZYWXDLXMCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-cyclopentyl-2-phenoxybenzamide typically involves the reaction of 2-phenoxybenzoic acid with cyclopentylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

N-cyclopentyl-2-phenoxybenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the phenoxy group, using reagents such as halogens or alkylating agents.

Scientific Research Applications

N-cyclopentyl-2-phenoxybenzamide has several scientific research applications:

Pharmacology: It is used to study the effects on alpha-adrenergic receptors, which are involved in the regulation of blood pressure.

Biochemistry: The compound is used to investigate biochemical pathways related to blood pressure regulation and vascular function.

Medicinal Chemistry: Researchers explore its potential as a therapeutic agent for conditions related to blood pressure and vascular health.

Industrial Applications: It is utilized in the development of new chemical entities and as a reference compound in various analytical techniques.

Mechanism of Action

N-cyclopentyl-2-phenoxybenzamide primarily targets alpha-adrenergic receptors. By blocking these receptors, the compound causes relaxation of the muscle lining the walls of blood vessels, leading to vasodilation and a subsequent decrease in blood pressure. This mechanism involves the disruption of normal constriction of blood vessels, thereby promoting their relaxation and dilation.

Comparison with Similar Compounds

Research Implications

- Pharmaceutical Design : The cyclopentyl group in the target compound may improve metabolic stability compared to phenyl or cyclohexyl analogs, as smaller rings often resist enzymatic degradation .

- Materials Science: The phenoxy substituent’s resonance effects could be exploited in designing conjugated polymers or liquid crystals with tailored electronic properties .

- Synthetic Chemistry : Differences in dihedral angles between analogs (e.g., 88.05° in 2-methyl-N-phenylbenzamide vs. inferred values for the target compound) highlight the role of steric effects in directing reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.